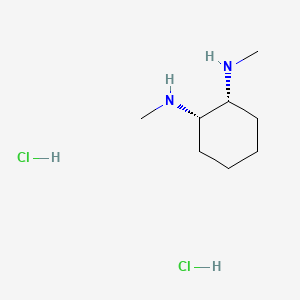
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two stereogenic centers, which give it unique stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the catalytic hydrogenation of the corresponding cyclohexane derivative. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the enantiomeric purity of the final product. The use of chiral catalysts and ligands is crucial in achieving the desired stereochemistry on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
The major products formed from these reactions include imines, amides, secondary amines, and substituted diamines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is used as a chiral ligand in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and fine chemicals.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules. Its chiral nature makes it valuable in the study of stereochemical effects on biological activity.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs.
Industry
Industrially, this compound is used in the production of polymers and as a curing agent for epoxy resins. Its chiral properties are exploited in the manufacture of optically active materials.
Mechanism of Action
The mechanism of action of (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and metal ions. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-Lisdexamphetamine Dihydrochloride
- (1R,2S)-1,2-Dihydronaphthalene-1,2-diol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
Compared to similar compounds, (1R,2S)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific stereochemistry and its ability to form stable complexes with metal ions. This property makes it particularly valuable in asymmetric synthesis and catalysis, where the control of stereochemistry is essential.
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8+;; |
InChI Key |
UDYXZFBJGBDHHP-QFHMQQKOSA-N |
Isomeric SMILES |
CN[C@@H]1CCCC[C@@H]1NC.Cl.Cl |
Canonical SMILES |
CNC1CCCCC1NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)

![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)

![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)




![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)

![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
